molecular formula C19H16N4 B12915537 Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-4-yl-N-methyl- CAS No. 787590-99-2

Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-4-yl-N-methyl-

Cat. No.: B12915537
CAS No.: 787590-99-2
M. Wt: 300.4 g/mol
InChI Key: JOVAPRTWHJFAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazin-8-amine derivatives are a class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities. The specific compound 3-[1,1'-biphenyl]-4-yl-N-methyl-imidazo[1,2-a]pyrazin-8-amine features a biphenyl group at the 3-position and an N-methyl substitution on the 8-amine. The biphenyl moiety enhances binding affinity to kinase domains, while the N-methyl group improves metabolic stability .

Properties

CAS No.

787590-99-2

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

N-methyl-3-(4-phenylphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C19H16N4/c1-20-18-19-22-13-17(23(19)12-11-21-18)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,20,21)

InChI Key

JOVAPRTWHJFAQV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 3-([1,1’-biphenyl]-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are favored due to their efficiency and ability to form complex structures in a single step. Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyrazin derivatives exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted that certain imidazo[1,2-a]pyridine derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.006 μM against drug-resistant strains of M. tuberculosis, suggesting that modifications to the imidazo structure can enhance its efficacy against resistant pathogens .

Table 1: Antimycobacterial Activity of Imidazo Derivatives

CompoundMIC (μM)Activity Against
Compound 18≤0.006M. tuberculosis (MDR/XDR strains)
Compound 13≤1.0M. tuberculosis (replicating)

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have shown that imidazo derivatives can induce apoptosis in cancer cell lines. For instance, compounds derived from imidazo[1,2-a]pyrazin have been linked to inhibition of tumor growth in various cancer models, showcasing their potential as chemotherapeutic agents .

Case Study: Anticancer Activity

A specific study evaluated the efficacy of imidazo derivatives against human cancer cell lines and found that certain modifications to the imidazo structure led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells.

Mechanism of Action

The mechanism of action of 3-([1,1’-biphenyl]-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Anticancer Activity

The 3-position substitution on the imidazo[1,2-a]pyrazine scaffold significantly impacts biological activity:

Compound 3-Substituent Target IC50/MIC Key Findings
3-[1,1'-Biphenyl]-4-yl-N-methyl Biphenyl CDK9 5.12–7.88 µM Moderate CDK9 inhibition; selective against breast cancer cells.
3-(2-Methylphenyl)-N-methyl 2-Methylphenyl Not reported N/A Structural analog; lacks biphenyl π-π stacking, likely reduced kinase affinity .
6-Bromo-3-(methoxymethyl)-N-methyl Methoxymethyl, bromo Not reported N/A Bromine may enhance electrophilic interactions but reduce solubility .
3-(2-Naphthyl) (Compound 5) 2-Naphthyl Bacterial Type IV secretion MIC ~1–9 µM Broad-spectrum antibacterial activity due to hydrophobic naphthyl group.

Key Observations :

  • Biphenyl and naphthyl groups at the 3-position enhance target binding via hydrophobic interactions .
  • Smaller substituents (e.g., methyl) or electron-withdrawing groups (e.g., bromo) reduce potency .
Comparison with Imidazo[1,2-a]pyridine Derivatives

Replacing the pyrazine ring with a pyridine (removing one nitrogen atom) alters activity:

Compound Series Core Structure Best-Performing Compound IC50 (Cancer Cells) Selectivity Index (Cancer vs. Normal Cells)
Imidazo[1,2-a]pyrazines Pyrazine ring 10a (Nitro para-substituted) 15–20 µM Low (e.g., 2-fold for 10a)
Imidazo[1,2-a]pyridines Pyridine ring 12b (Tert-butylamine) 11–13 µM High (e.g., 8-fold for 12b)

Key Findings :

  • Pyridine derivatives (e.g., 12b) exhibit superior anticancer activity due to reduced steric hindrance and improved membrane permeability .
  • Electron-donating groups (e.g., amines) at the 3-position enhance potency in both series .
Antiviral and Antimicrobial Activity Comparisons
Compound Structure Target Activity (IC50/MIC)
3-Biphenyl-N-methyl (Target) Biphenyl, N-methyl CDK9, Influenza A IC50 = 5.12 µM (CDK9)
TH6342 (Chlorophenyl) 6-Chlorophenyl SAMHD1 dNTPase IC50 = 0.094 µM
TH7528 (Thiophenyl) 6-Thiophenyl SAMHD1 dNTPase IC50 = 0.086 µM

Key Insights :

  • Chlorophenyl and thiophenyl substitutions at the 6-position enhance SAMHD1 inhibition, likely via halogen bonding or sulfur interactions .
  • Biphenyl derivatives show broader kinase inhibition but lower specificity compared to SAMHD1-targeted analogs .
Role of Nitrogen Placement in Bicyclic Systems
  • Imidazo[1,2-a]pyrazines (nitrogen at 7-position) exhibit moderate MICs (1–9 µM) against bacterial targets but are less potent than imidazo[1,2-a]pyridines (MICs <1 µM) .
  • Nitrogen removal (pyridine vs. pyrazine) reduces steric bulk, improving target engagement in antimicrobial applications .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-4-yl-N-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its synthesis, biological evaluations, and the implications of its activity across various disease models.

Synthesis of Imidazo[1,2-a]pyrazin-8-amine Derivatives

The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves cyclization reactions between appropriate precursors. Recent studies have highlighted the use of iodine as a catalyst in the formation of these compounds, which has been shown to enhance yields and purities. For instance, the reaction sequence often begins with the formation of an imine intermediate followed by cycloaddition steps leading to the desired imidazo[1,2-a]pyrazine structure .

Anticancer Activity

Imidazo[1,2-a]pyrazines have been investigated for their anticancer properties, particularly through their inhibition of various kinases involved in cancer progression. A notable study reported that certain derivatives exhibited potent inhibitory activity against cyclin-dependent kinase 9 (CDK9), with IC50 values as low as 0.16 µM for the most active compounds. This suggests that these compounds may be effective in targeting transcriptional regulation pathways critical for cancer cell survival and proliferation .

CompoundCDK9 Inhibition IC50 (µM)
3c0.16
2c0.31
4c0.71
1d1.04

Antiviral Activity

Recent research has also indicated that imidazo[1,2-a]pyrazines can inhibit viral proteases, including those from SARS-CoV and SARS-CoV-2. The reported IC50 values for these compounds were as low as 21 nM, showcasing their potential as antiviral agents against coronaviruses .

Antiparasitic Activity

The antiparasitic efficacy of imidazo[1,2-a]pyrazines has been evaluated against various strains such as Leishmania major. Compounds were tested for their ability to inhibit intracellular amastigotes with varying degrees of success. For example, one derivative showed an IC50 value of approximately 8.99 µM against L. major while maintaining low cytotoxicity towards macrophages .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazo[1,2-a]pyrazine derivatives. Modifications at specific positions on the pyrazine ring significantly influence their potency and selectivity:

  • Position 3 Substituents : Variations at this position have been linked to enhanced CDK9 inhibition.
  • Aromatic Rings : The introduction of biphenyl or other aromatic systems can improve bioavailability and target specificity.

Case Study 1: CDK9 Inhibition

In a study focused on CDK9 inhibitors, several derivatives were synthesized and evaluated for their potency against cancer cell lines. The results indicated that compounds with specific substitutions at the pyrazine ring exhibited significantly improved inhibitory effects compared to unsubstituted analogs.

Case Study 2: Antiviral Activity Against SARS-CoV-2

Another study demonstrated that selected imidazo[1,2-a]pyrazines effectively inhibited SARS-CoV-2 main protease activity in vitro. These findings suggest potential applications in developing therapeutic strategies against COVID-19.

Q & A

Q. Basic

  • Acetylcholinesterase (AChE) inhibition : Measured via Ellman’s method to assess potential for neurodegenerative disease therapy .
  • Antioxidant activity : Evaluated using DPPH radical scavenging or FRAP assays .
  • Antimicrobial screening : Performed via broth microdilution against bacterial/fungal strains .

How can reaction conditions be optimized to improve yields in GBB-based syntheses?

Advanced
Key parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalyst screening : Lewis acids (e.g., Sc(OTf)₃) or Brønsted acids improve cyclization efficiency.
  • Temperature control : Mild heating (50–80°C) balances reaction rate and byproduct suppression .
  • Substituent compatibility : Electron-withdrawing groups on aldehydes increase electrophilicity, accelerating imine formation .

How do computational methods contribute to the design of novel derivatives?

Q. Advanced

  • Quantum chemical calculations : Density functional theory (DFT) predicts transition states and intermediates, identifying low-energy pathways .
  • Machine learning (ML) : Trained on reaction databases, ML models prioritize substituents with desired properties (e.g., solubility, binding affinity) .
  • Molecular docking : Simulates interactions with target proteins (e.g., AChE) to guide SAR studies .

How should researchers address discrepancies in biological activity data across studies?

Q. Advanced

  • Assay standardization : Compare enzyme sources (e.g., human vs. electric eel AChE) and protocols (e.g., substrate concentration, incubation time) .
  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., lipophilicity, steric effects) contributing to activity differences .

What strategies are effective for elucidating structure-activity relationships (SAR) in this scaffold?

Q. Advanced

  • Positional scanning : Systematically vary substituents at the 3- and 8-positions to map steric/electronic effects.
  • Pharmacophore modeling : Identify critical hydrogen-bond donors/acceptors (e.g., the 8-amine group’s role in AChE binding) .
  • Bioisosteric replacement : Substitute biphenyl groups with heteroaromatic rings (e.g., pyridine) to enhance solubility without losing potency .

What are the advantages and limitations of iodine-catalyzed synthesis compared to GBB reactions?

Q. Advanced

  • Advantages :
    • Iodine is inexpensive and non-toxic.
    • High regioselectivity for C-3 functionalization .
  • Limitations :
    • Limited scope for electron-rich aryl halides.
    • Requires stringent anhydrous conditions .

How can reaction mechanisms be experimentally validated for novel synthetic routes?

Q. Advanced

  • Isotopic labeling : Use ¹⁵N-labeled amines to track imine formation intermediates via MS/MS .
  • Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify rate-determining steps .
  • Trapping experiments : Add nucleophiles (e.g., methanol) to intercept reactive intermediates .

What methodologies ensure stability during storage and handling of these derivatives?

Q. Basic

  • Lyophilization : Store hygroscopic compounds as lyophilized powders under inert gas .
  • Light-sensitive protection : Use amber vials to prevent photodegradation of amine groups .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH) to identify decomposition pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.